N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide
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Overview
Description
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions of Pyrazolo[1,5-a]pyrimidine derivatives involve various synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of Pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific compound. For example, their photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .Scientific Research Applications
Anticancer and Antimicrobial Activities
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide serves as a building block in the synthesis of substituted pyrazoles, which have shown promising anticancer and antimicrobial properties. For instance, compounds synthesized from enaminones, reacting with various amines and methylene compounds, have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. Additionally, some of these compounds exhibit antimicrobial activities, highlighting their potential in developing new anticancer and antimicrobial agents (S. Riyadh, 2011).
Antiviral Activity
Another application involves the synthesis of pyrazolopyrimidine derivatives, which have been evaluated for their antiviral activity. Specific derivatives show activity against human cytomegalovirus and herpes simplex virus type 1, suggesting the role of this compound derivatives in the development of new antiviral drugs (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).
Biochemical Impacts as Insecticidal Agents
Research has also explored the biochemical impacts of derivatives as potential insecticidal agents. Sulfonamide-bearing thiazole moieties synthesized from this compound class have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis. These findings open avenues for the use of this compound derivatives in agriculture as insecticidal compounds with specific modes of action (Nanees N. Soliman, M. Abd El Salam, A. Fadda, M. Abdelmotaal, 2020).
Development of Benzodiazepine Receptor Ligands
Furthermore, the compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, investigated as potential benzodiazepine receptor ligands. These studies contribute to understanding the structural requirements for binding to benzodiazepine receptors and may lead to the development of novel anxiolytic or sedative medications (F. Bruni, S. Selleri, A. Costanzo, G. Guerrini, M. L. Casilli, 1994).
Future Directions
The future directions of research on Pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as cdk2 and translocator protein (TSPO) . These proteins play crucial roles in cell cycle regulation and mitochondrial function, respectively.
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of proteins like cdk2 can affect cell cycle progression , and targeting TSPO can influence mitochondrial functions .
Pharmacokinetics
Similar compounds have been studied using dynamic imaging studies and compartment modeling of pet data for pharmacokinetic parameter measurement .
Result of Action
Similar compounds have been shown to have cytotoxic activities against various cell lines and potential for imaging of solid tumors .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-8-5-11-13-6-9(7-16(11)15-8)14-12(17)10-3-2-4-18-10/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNZRVDQYBUOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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